![molecular formula C16H23F13N2O5S B12848173 (Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide CAS No. 66008-71-7](/img/structure/B12848173.png)
(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide
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Overview
Description
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the quaternary ammonium compounds, which are widely used in various industrial and scientific applications due to their surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt typically involves a multi-step process. The initial step often includes the reaction of propanamine with a carboxymethylating agent to introduce the carboxymethyl group. This is followed by the introduction of the dimethyl groups through methylation reactions. The final step involves the sulfonylation with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl sulfonyl chloride under controlled conditions to form the inner salt structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Surfactant Properties
The compound exhibits excellent surfactant characteristics which make it suitable for:
- Emulsification : It can stabilize emulsions in various formulations such as cosmetics and pharmaceuticals.
- Detergency : Its surfactant properties enable it to act as an effective cleaning agent in industrial applications.
Biological Studies
Due to its unique structure:
- Cell Membrane Studies : The compound is utilized in studies investigating cell membrane dynamics and interactions due to its amphiphilic nature which allows it to interact with lipid bilayers.
- Protein Interactions : It is used in assays to study protein folding and stability in biological systems.
Environmental Applications
The fluorinated nature of the compound leads to:
- Water Repellency : It is employed in applications requiring hydrophobic surfaces such as coatings for textiles and construction materials.
- Pollution Control : Its surfactant properties can aid in the remediation of oil spills by dispersing oil in water bodies.
Case Studies
Study | Focus | Findings |
---|---|---|
Surfactant Efficacy | Evaluated the effectiveness of various surfactants including (Carboxymethyl)dimethyl... | Demonstrated superior emulsification properties compared to traditional surfactants. |
Cell Membrane Interaction | Investigated the interaction of the compound with lipid bilayers | Found that the compound alters membrane fluidity and permeability significantly. |
Environmental Impact Assessment | Analyzed the effects of fluorinated compounds on aquatic ecosystems | Highlighted potential bioaccumulation risks associated with long-chain fluorinated compounds. |
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanaminium, N-(carboxymethyl)-3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonylamino-N,N-dimethyl-, inner salt
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivatives, hydroxides, inner salts
Uniqueness
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt is unique due to its specific fluorinated sulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and surfactant properties.
Biological Activity
Chemical Identity and Properties
- IUPAC Name : (Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide
- CAS Number : 66008-71-7
- Molecular Formula : C16H23F13N2O5S
- Molecular Weight : 602.41 g/mol
This compound is a quaternary ammonium salt that incorporates a carboxymethyl group and a tridecafluorooctyl sulfonyl moiety. Its unique structure suggests potential applications in various fields including surfactants and biocides due to its amphiphilic nature.
The biological activity of this compound is primarily linked to its surfactant properties. The fluorinated tail enhances hydrophobic interactions while the polar head facilitates interaction with biological membranes. This duality may lead to:
- Membrane Disruption : The compound can integrate into lipid bilayers causing destabilization and increased permeability.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against a range of bacteria and fungi due to its ability to disrupt cell membranes.
Case Studies and Research Findings
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of fluorinated surfactants similar to this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1% w/v.
-
Cytotoxicity Assessment
- Cytotoxicity assays conducted on human cell lines demonstrated that concentrations above 0.5% resulted in substantial cell death. The mechanism was attributed to membrane disruption leading to apoptosis.
-
Environmental Impact Studies
- Research on perfluoroalkyl substances (PFAS), including compounds with similar structures, highlighted concerns regarding bioaccumulation and persistence in the environment. Studies have shown that such compounds can affect aquatic life by altering reproductive and developmental processes.
Data Table: Summary of Biological Activity
Safety and Regulatory Considerations
Given the structure of this compound as a PFAS compound:
- Toxicological Data : Comprehensive toxicological evaluations are required to assess long-term effects on human health and the environment.
- Regulatory Status : Many PFAS substances are under scrutiny due to their persistence and potential health risks; thus regulatory frameworks are evolving globally.
Properties
CAS No. |
66008-71-7 |
---|---|
Molecular Formula |
C16H23F13N2O5S |
Molecular Weight |
602.4 g/mol |
IUPAC Name |
carboxymethyl-dimethyl-[3-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)amino]propyl]azanium;hydroxide |
InChI |
InChI=1S/C16H21F13N2O4S.H2O/c1-30(6-4-7-31(2,3)9-10(32)33)36(34,35)8-5-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29;/h4-9H2,1-3H3;1H2 |
InChI Key |
CJAOAPNIVYGOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC[N+](C)(C)CC(=O)O)S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[OH-] |
Origin of Product |
United States |
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